Lipophilicity Increase via Ethyl Ester Side Chain vs. Methyl Ester Analog
The ethyl ester of the target compound elevates calculated lipophilicity by approximately 0.4 logP units relative to the methyl ester analog (methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate; CAS 865247‑58‑1). The methyl analog has an XLogP3 of ~2.0, whereas the target compound has an XLogP3 of 2.4 [1]. This increased lipophilicity is predicted to enhance passive membrane permeability, a critical factor for intracellular target engagement in cell-based assays [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | Methyl ester analog: estimated XLogP3 ≈ 2.0 |
| Quantified Difference | Δ XLogP3 ≈ +0.4 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
A 0.4 logP increase can translate to a measurable difference in cell permeability and intracellular exposure, which is decisive when selecting a compound for cell-based phenotypic screening or in vitro target engagement studies.
- [1] PubChem. (2026). Compound Summary for CID 4216880. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
